Cas no 20515-19-9 (Methyl (E)-3-pentenoate)

Methyl (E)-3-pentenoate 化学的及び物理的性質
名前と識別子
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- Methyl (E)-3-pentenoate
- Methyl trans-3-Pentenoate
- Methyl Trans-Pentenoic Acid
- (E)-pent-3-enoic acid methyl ester
- 3-Pentatenoic Acid Methyl Ester
- 3-pentenoic methyl ester
- 3-Pentenoioc acid methyl ester
- 3-Pentensaeuremethylester
- Einecs 212-453-3
- METHYL 3-PENTENOATE
- methyl 3-trans-pentenoate
- methyl cis
- methyl pent-3-enoate
- methyl-3-pentenoate
- pent-3-enoic acid methyl ester
- trans- pent-3-enoate
- trans-3-Pentenoic Acid Methyl Ester
- 3-Pentenoicacid, methyl ester, (E)- (8CI)
- Methyltrans-3-pentenoate
- 3-Pentenoic acid, methyl ester
- Methyl (3E)-3-pentenoate #
- (E)-CH3CH=CHCH2C(O)OCH3
- 3-Pentenoic Acid Methyl Ester
- 3-pentenoic acid, methyl ester, (3E)-
- DTXSID301031314
- 818-58-6
- SCHEMBL36816
- Q63409290
- Methyl 3-pentenoate, technical, >=90% (GC)
- P1210
- AKOS015839557
- MFCD00191576
- 20515-19-9
- InChI=1/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3
- methyl (3E)-pent-3-enoate
- J-013375
- Methyl ester of 3-pentenoic acid
- D92089
- Methyl(E)-3-pentenoate
- methyl (E)-pent-3-enoate
- methyl trans-pent-3-enoate
- HY-W127411
- CS-0185645
- Methyl trans-3-pentenoate, 90%
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- MDL: MFCD00191576
- インチ: 1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3+
- InChIKey: KJALUUCEMMPKAC-ONEGZZNKSA-N
- ほほえんだ: C(OC)(=O)C/C=C/C
計算された属性
- せいみつぶんしりょう: 114.0681
- どういたいしつりょう: 114.06808
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 94.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.93 g/mL at 25 °C(lit.)
- ゆうかいてん: 37.22°C (estimate)
- ふってん: 138°C(lit.)
- フラッシュポイント: 華氏温度:75.2°f
摂氏度:24°c - 屈折率: n20/D 1.421(lit.)
- PSA: 26.3
- LogP: 1.12560
- ようかいせい: 未確定
- じょうきあつ: 15.0±0.2 mmHg at 25°C
Methyl (E)-3-pentenoate セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: 16
- 福カードFコード:10
- 包装カテゴリ:III
- 危険レベル:3.2
- 危険レベル:3.2
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 包装グループ:III
Methyl (E)-3-pentenoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157980-25ML |
Methyl (E)-3-pentenoate |
20515-19-9 | >90.0%(GC) | 25ml |
¥3607.90 | 2023-09-02 | |
Chemenu | CM342398-25g |
Methyl (e)-3-pentenoate |
20515-19-9 | 95%+ | 25g |
$758 | 2023-02-02 | |
Enamine | EN300-412554-10.0g |
methyl (3E)-pent-3-enoate |
20515-19-9 | 10.0g |
$2708.0 | 2023-03-02 | ||
Enamine | EN300-412554-5.0g |
methyl (3E)-pent-3-enoate |
20515-19-9 | 5.0g |
$2154.0 | 2023-03-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 407313-1G |
Methyl (E)-3-pentenoate |
20515-19-9 | 90% | 1G |
¥253.73 | 2022-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1210-25ml |
Methyl (E)-3-pentenoate |
20515-19-9 | 90.0%(GC) | 25ml |
¥4370.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157980-5ML |
Methyl (E)-3-pentenoate |
20515-19-9 | >90.0%(GC) | 5ml |
¥1137.90 | 2023-09-02 | |
A2B Chem LLC | AB05934-5g |
Methyl (e)-3-pentenoate |
20515-19-9 | 90% | 5g |
$142.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1256564-250mg |
3-Pentenoic acid, methyl ester, (3E)- |
20515-19-9 | 90% | 250mg |
$200 | 2024-06-07 | |
Enamine | EN300-412554-1.0g |
methyl (3E)-pent-3-enoate |
20515-19-9 | 1.0g |
$821.0 | 2023-03-02 |
Methyl (E)-3-pentenoate 関連文献
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1. A short, convergent synthesis of aristolindiquinoneMarc E. Botha,Robin G. F. Giles,Selwyn C. Yorke J. Chem. Soc. Perkin Trans. 1 1991 85
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2. Mild partial deoxygenation of esters catalyzed by an oxazolinylborate-coordinated rhodium silyleneSongchen Xu,Jeffery S. Boschen,Abhranil Biswas,Takeshi Kobayashi,Marek Pruski,Theresa L. Windus,Aaron D. Sadow Dalton Trans. 2015 44 15897
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S. Brewis,P. R. Hughes Chem. Commun. (London) 1965 157
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4. The reactions of norbornyl-type cations derived from the reaction of silver toluene-4-sulphonate with 3-substituted 5-iodonorbornane-2,6-lactonesAmirin Bin Sadikun,David I. Davies,Nurestri bt Haji Abdul Malek J. Chem. Soc. Perkin Trans. 2 1983 703
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S. G. Elliot,C. Andersen,S. Tolborg,S. Meier,I. Sádaba,A. E. Daugaard,E. Taarning RSC Adv. 2017 7 985
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6. Wide bite angle amine, arsine and phosphine ligands in rhodium- and platinum/tin-catalysed hydroformylationLars A. van der Veen,Peter K. Keeven,Paul C. J. Kamer,Piet W. N. M. van Leeuwen J. Chem. Soc. Dalton Trans. 2000 2105
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7. Mild partial deoxygenation of esters catalyzed by an oxazolinylborate-coordinated rhodium silyleneSongchen Xu,Jeffery S. Boschen,Abhranil Biswas,Takeshi Kobayashi,Marek Pruski,Theresa L. Windus,Aaron D. Sadow Dalton Trans. 2015 44 15897
-
8. Absolute configuration of aromatic oxygenated isoprenoid derivatives: formation of 3-hydroxy-4,4-dimethyl-4-butyrolactone by ozonolysis and a study of its stereochemistryJ. F. Collins,M. F. Grundon J. Chem. Soc. Perkin Trans. 1 1973 161
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R. De Clercq,M. Dusselier,B. F. Sels Green Chem. 2017 19 5012
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S. Brewis,P. R. Hughes Chem. Commun. (London) 1965 489
Methyl (E)-3-pentenoateに関する追加情報
Methyl (E)-3-pentenoate (CAS No. 20515-19-9): A Comprehensive Overview
Methyl (E)-3-pentenoate, chemically identified by the CAS number 20515-19-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester, derived from (E)-3-penten-2-ol, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in various scientific studies.
The molecular structure of Methyl (E)-3-pentenoate consists of a five-carbon chain with a double bond between the third and fourth carbon atoms. This configuration imparts distinct reactivity and functional characteristics, making it a versatile building block in organic synthesis. The presence of the ester group at one end of the molecule further enhances its utility in forming more complex derivatives.
In recent years, Methyl (E)-3-pentenoate has garnered attention in the field of medicinal chemistry due to its potential applications in drug development. Researchers have been exploring its role as a precursor in synthesizing bioactive molecules that exhibit pharmacological properties. For instance, derivatives of this compound have shown promise in the development of anti-inflammatory agents and antioxidants.
One of the most compelling aspects of Methyl (E)-3-pentenoate is its role in the synthesis of flavor and fragrance compounds. The compound's ability to undergo various chemical transformations allows for the creation of a wide range of scent profiles, making it a preferred choice in the fragrance industry. Additionally, its use in producing synthetic flavors has been documented in numerous patents and scientific publications.
The chemical reactivity of Methyl (E)-3-pentenoate is primarily governed by its double bond and ester group. The double bond can participate in addition reactions, such as hydrogenation or hydrohalogenation, while the ester group can undergo hydrolysis or transesterification under appropriate conditions. These reactions make it an ideal candidate for constructing more complex molecular architectures.
Recent studies have also highlighted the potential applications of Methyl (E)-3-pentenoate in agrochemicals. Researchers have investigated its use as an intermediate in the synthesis of plant growth regulators and pesticides. The compound's structural features allow for modifications that can enhance its efficacy as an agrochemical agent, contributing to more sustainable agricultural practices.
The synthesis of Methyl (E)-3-pentenoate typically involves the esterification of (E)-3-penten-2-ol using methanol in the presence of an acid catalyst. This reaction is well-documented and can be optimized for high yields under controlled conditions. The purity of the final product is crucial for its intended applications, necessitating rigorous purification techniques such as distillation or recrystallization.
In conclusion, Methyl (E)-3-pentenoate (CAS No. 20515-19-9) is a multifaceted compound with broad applications across various industries. Its unique chemical properties make it indispensable in organic synthesis, pharmaceutical research, flavor and fragrance production, and agrochemical development. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in modern chemistry.
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